molecular formula C12H15N5OS B2817102 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-phenylethyl)acetamide CAS No. 511278-16-3

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-phenylethyl)acetamide

Cat. No.: B2817102
CAS No.: 511278-16-3
M. Wt: 277.35
InChI Key: IGOKQBXFTVFRQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of 1H-1,2,4-triazole, which is a class of heterocyclic compounds that contain a five-membered ring with two carbon atoms and three nitrogen atoms . These compounds are known for their wide range of biological activities .


Synthesis Analysis

The synthesis of similar compounds, such as 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, involves the use of starting materials like succinic anhydride, aminoguanidine hydrochloride, and a variety of amines . The specific pathway chosen for the synthesis depends on the nucleophilicity of the amine .


Molecular Structure Analysis

The molecular structure of 1H-1,2,4-triazole derivatives is often characterized by NMR spectroscopy and X-ray crystallography . These techniques can provide detailed information about the compound’s structure and its tautomeric forms .


Chemical Reactions Analysis

The chemical reactions involving 1H-1,2,4-triazole derivatives can be quite complex and depend on the specific substituents present in the molecule. For example, the reaction with amines can lead to the opening of the succinimide ring and the subsequent recyclization of the 1,2,4-triazole ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of 1H-1,2,4-triazole derivatives can be influenced by factors such as hydrogen bonding interactions and the presence of various substituents . These properties can affect the compound’s solubility, thermal stability, and sensitivity .

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis and Antiexudative Activity : Derivatives of 1,2,4-triazol have significant synthetic and pharmacological potential. Research has led to the synthesis of pyrolin derivatives with potential biological activities, including antiexudative properties. These compounds were synthesized through stages, with some showing higher anti-exudative activity than reference drugs in experiments on white rats (Chalenko et al., 2019).
  • Structural Elucidation and Antimicrobial Screening : A series of acetamide derivatives were synthesized and evaluated for their in-vitro antibacterial, antifungal, and anti-tuberculosis activities. The synthesis involved condensation reactions and the compounds demonstrated a range of biological activities, highlighting the diversity of applications within microbial resistance studies (MahyavanshiJyotindra et al., 2011).
  • Antiviral and Virucidal Activity : Novel 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives have been synthesized and evaluated for their antiviral and virucidal activities against human adenovirus and ECHO-9 virus, showcasing the potential for developing new antiviral agents (Wujec et al., 2011).

Future Directions

The future research directions for 1H-1,2,4-triazole derivatives could involve the design and development of more selective and potent molecules for various therapeutic applications . Additionally, further studies could explore the synthesis of new derivatives and their potential applications in different fields .

Properties

IUPAC Name

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5OS/c13-11-15-12(17-16-11)19-8-10(18)14-7-6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,14,18)(H3,13,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGOKQBXFTVFRQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CSC2=NNC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.